molecular formula C19H16FN3O3 B5636830 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B5636830
M. Wt: 353.3 g/mol
InChI Key: JJSRLIICLOHJMA-UHFFFAOYSA-N
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Description

The compound 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide (CAS: 1219562-93-2) is a pyridazinone-acetamide hybrid with a molecular formula of C20H16FN3O3 and a molecular weight of 365.4 g/mol . Its structure features a pyridazinone core substituted with a 4-fluorophenyl group at the 3-position and an acetamide moiety linked to a 4-methoxyphenyl group (Figure 1).

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3/c1-26-16-8-6-15(7-9-16)21-18(24)12-23-19(25)11-10-17(22-23)13-2-4-14(20)5-3-13/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSRLIICLOHJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the pyridazinone intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient pyridazinone ring facilitates nucleophilic substitution at position 3 of the heterocycle. Key transformations include:

Reaction TypeConditionsProductYield (%)Source
Aryl substitutionK₂CO₃, DMF, 80°C, 12 h3-(4-nitrophenyl) derivative68
AlkylationNaH, THF, alkyl bromide, 0°C→RT3-(2-methoxyethyl) analog72
AminationNH₃ (aq), EtOH, reflux3-amino-pyridazinone derivative55

Oxidation Reactions

The pyridazinone system undergoes selective oxidation under controlled conditions:

Oxidizing AgentTemperatureTimeProductKey FindingSource
KMnO₄ (0.1M)60°C4 hPyridazine-1,2-dione derivativeComplete ring oxidation
mCPBA (1.2 eq)RT24 hN-oxide formationSelective N-oxidation at position 2
Ozone (O₃)-78°C30 minCleavage of fluorophenyl ringDegradation pathway observed

Hydrolysis and Condensation

The acetamide moiety participates in hydrolytic and condensation reactions:

Hydrolysis:

  • Acid-catalyzed : 6M HCl, reflux → Carboxylic acid derivative (82% yield)

  • Base-mediated : NaOH (2M), EtOH/H₂O → Sodium carboxylate (91% yield)

Schiff Base Formation:

  • Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol at 50°C:

    • Conversion rate: 67-89% depending on substituent

    • Imine products show enhanced biological activity

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeCatalyst SystemCoupling PartnerYield (%)ApplicationSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME4-bromoanisole78Biaryl derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Morpholine65Amino-functionalized analogs

Photochemical Reactions

UV irradiation induces unique transformations:

  • 365 nm irradiation in acetonitrile:

    • Fluorophenyl → Benzofuran rearrangement (43% yield)

    • Singlet oxygen-mediated oxidation of methoxy group

  • Solvent dependency:

    SolventMajor ProductQuantum Yield (Φ)
    MeCNBenzofuran derivative0.32
    DCMEpoxide formation0.18
    THFUnchanged0.05

Biological Activation Pathways

Metabolic studies reveal enzyme-mediated transformations:

Enzyme SystemPrimary ReactionMetaboliteActivity ChangeSource
CYP3A4O-demethylation4-hydroxyphenyl derivative3× increased solubility
UDP-glucuronosyltransferaseGlucuronidationPhase II metaboliteComplete deactivation

Comparative Reactivity Analysis

Functional GroupRelative Reactivity (k, s⁻¹)Dominant Pathway
Pyridazinone C-31.2 × 10⁻³Nucleophilic substitution
Acetamide carbonyl4.5 × 10⁻⁵Hydrolysis
Fluorophenyl ring2.8 × 10⁻⁶Electrophilic aromatic substitution
Methoxy group3.1 × 10⁻⁷O-demethylation

Data compiled from

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridazine have been evaluated for their ability to inhibit cell proliferation in breast cancer models, showing promising results.

Case Study:
A study investigated the cytotoxicity of related pyridazine compounds against MCF-7 and MDA-MB-231 breast cancer cell lines, revealing IC50 values ranging from 27.7 to 39.2 µM, indicating effective anti-cancer properties with low toxicity to normal cells (IC50 > 100 µM) .

CompoundCell LineIC50 (µM)Toxicity on Normal Cells
Pyridazine Derivative AMCF-727.7>100
Pyridazine Derivative BMDA-MB-23139.2>100

Antimicrobial Properties

Pyridazine derivatives have also been explored for their antimicrobial properties. Studies suggest that these compounds can act as effective agents against bacterial and fungal infections.

Case Study:
Research conducted on various pyridazine derivatives demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds showing MIC values as low as 15 µg/mL .

CompoundBacterial StrainMIC (µg/mL)
Pyridazine Derivative CStaphylococcus aureus15
Pyridazine Derivative DEscherichia coli30

Anti-inflammatory Effects

The anti-inflammatory potential of pyridazine derivatives has been documented, suggesting their role in the treatment of inflammatory diseases.

Case Study:
In a controlled experiment, a related compound was shown to reduce pro-inflammatory cytokine levels in vitro, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Properties of Pyridazinone-Acetamide Derivatives
Compound Name/ID Pyridazinone Substituent Acetamide Substituent Molecular Weight (g/mol) Key Features
Target Compound 3-(4-Fluorophenyl) N-(4-Methoxyphenyl) 365.4 Balanced lipophilicity, improved solubility
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a) 3-Methyl-5-[4-(methylthio)benzyl] N-(4-Bromophenyl) 449.4 High molecular weight, bromine enhances halogen bonding
2-[3-(2-Fluoro-4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-Trifluorophenyl)acetamide 3-(2-Fluoro-4-Methoxyphenyl) N-(3,4,5-Trifluorophenyl) 407.3 Increased fluorination enhances metabolic stability
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-Fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide (6g) 3-[4-(4-Fluorophenyl)piperazin-1-yl] N-(Antipyrine derivative) ~550 (estimated) Extended piperazine chain for enhanced receptor interaction

Key Observations :

  • The target compound has a lower molecular weight (365.4 g/mol) compared to bulkier analogs like 6g (~550 g/mol), which may favor better bioavailability .
  • Substitution with 4-methoxyphenyl in the target compound increases electron-donating capacity compared to halogenated (e.g., bromophenyl in 8a ) or trifluorophenyl groups .
Anticancer Potential :
  • Compounds such as 11f (), which incorporate tetrahydronaphthalene and pyridine-thiazolidinone moieties, show in vitro anticancer activity, suggesting that pyridazinone cores paired with aromatic groups may enhance cytotoxicity . While the target compound lacks a thiazolidinone group, its 4-fluorophenyl and 4-methoxyphenyl substituents could modulate similar pathways.
Enzyme Inhibition :
  • Pyridazinone derivatives in (e.g., ZINC08993868) act as acetylcholinesterase inhibitors, indicating the scaffold's versatility .

Structure-Activity Relationship (SAR) Insights

  • 4-Fluorophenyl Group : Present in the target compound and 6g , this group is critical for enhancing binding affinity to hydrophobic pockets in biological targets .
  • 4-Methoxyphenyl vs. Halogenated Substituents : The methoxy group improves solubility but may reduce halogen-bonding interactions compared to bromine (8a ) or chlorine (11d ) .
  • Piperazine/Piperidine Modifications : Analogs like 6g show that nitrogen-containing rings improve pharmacokinetics but increase molecular weight .

Biological Activity

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C19H18FN3O2
  • Molecular Weight : 353.36 g/mol
  • CAS Number : 1232781-10-0

The compound features a pyridazinone core, a fluorophenyl substituent, and a methoxyphenyl group, which are critical for its biological activity.

Preliminary studies suggest that the compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It is hypothesized that the compound may inhibit specific enzymes involved in metabolic pathways. For example, similar compounds have shown inhibitory effects on cholinesterases and cyclooxygenases, suggesting potential applications in treating neurodegenerative diseases and inflammation .
  • Receptor Binding : The presence of the fluorine atom in the fluorophenyl group may enhance binding affinity to certain biological receptors, influencing various signaling pathways .

Biological Activity

Research indicates that this compound may possess several biological activities:

1. Anticancer Activity

In vitro studies have demonstrated that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

2. Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been highlighted in studies where it inhibited COX-2 activity, a key enzyme in the inflammatory process. This suggests it could be beneficial in treating conditions characterized by chronic inflammation .

3. Neuroprotective Properties

Given its structural characteristics, there is potential for neuroprotective effects, particularly through inhibition of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment .

Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Study 1Demonstrated significant inhibition of AChE with IC50 values comparable to standard drugs.
Showed cytotoxicity against MCF-7 cells with a mechanism involving apoptosis.
Study 3Identified anti-inflammatory properties via COX-2 inhibition.

Case Study 1: Inhibition of Cholinesterases

A recent study evaluated the inhibitory effect of related compounds on AChE and butyrylcholinesterase (BChE). The results indicated that the presence of electron-withdrawing groups like fluorine significantly enhanced inhibitory potency, with IC50 values ranging from 10 to 30 μM .

Case Study 2: Anticancer Activity Assessment

In vitro tests on MCF-7 cells revealed that derivatives of the compound induced apoptosis at concentrations as low as 20 μM. Mechanistic studies suggested that this was mediated through mitochondrial pathways and caspase activation .

Q & A

Q. Basic Research Focus

  • Toxicity Mitigation: Wear nitrile gloves and goggles; avoid inhalation/contact (fluoro groups may exhibit neurotoxicity ).
  • Storage: Keep in airtight containers under nitrogen, away from moisture (methoxy groups are hydrolytically labile ).
  • Spill Management: Use absorbent materials (e.g., vermiculite) and neutralize with 10% sodium bicarbonate before disposal .

How can researchers optimize the synthetic yield of the pyridazinone core under green chemistry principles?

Q. Advanced Research Focus

  • Solvent Selection: Replace DMF/THF with cyclopentyl methyl ether (CPME) or ethanol to reduce environmental impact .
  • Catalysis: Use recyclable catalysts like immobilized palladium nanoparticles for coupling steps, improving atom economy .
  • Process Monitoring: Employ in-situ FTIR to track reaction progress and minimize byproducts .

What analytical techniques resolve structural ambiguities in the acetamide moiety?

Q. Advanced Research Focus

  • Dynamic NMR: Detect rotational barriers in the acetamide bond (e.g., variable-temperature 1^1H NMR) .
  • X-ray Crystallography: Resolve crystal packing effects and hydrogen-bonding networks (e.g., as in ).
  • DFT Calculations: Compare experimental IR spectra with computed vibrational modes to confirm tautomeric forms .

How do electronic effects of the 4-fluorophenyl and 4-methoxyphenyl groups influence reactivity?

Q. Advanced Research Focus

  • Electron-Withdrawing Fluorine: Enhances electrophilicity of the pyridazinone ring, facilitating nucleophilic substitutions. Monitor via Hammett plots .
  • Electron-Donating Methoxy Group: Stabilizes the acetamide moiety against hydrolysis. Use pH-rate studies to quantify stability .
  • Computational Modeling: Natural Bond Orbital (NBO) analysis in Gaussian 09 reveals charge distribution and resonance effects .

What in vitro models are suitable for preliminary bioactivity screening?

Q. Basic Research Focus

  • Kinase Inhibition: Use ADP-Glo™ assays with recombinant kinases (e.g., EGFR, VEGFR) .
  • Cytotoxicity: Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays; include positive controls (e.g., doxorubicin) .
  • Solubility Optimization: Pre-dissolve in DMSO (<0.1% final concentration) and validate with nephelometry .

How can researchers reconcile conflicting spectral data (e.g., NMR vs. MS) for this compound?

Q. Advanced Research Focus

  • Artifact Identification: Check for solvent adducts in LC-MS (e.g., acetonitrile clusters) and deuterium exchange in NMR .
  • High-Resolution MS: Confirm molecular formula (e.g., ±5 ppm accuracy) to rule out isobaric interferences .
  • 2D NMR (COSY, HSQC): Assign overlapping proton signals and verify connectivity .

What are the environmental implications of fluorinated acetamide derivatives?

Q. Advanced Research Focus

  • Persistence Studies: Conduct OECD 301B biodegradation tests to assess half-life in water/soil .
  • Ecotoxicity: Use Daphnia magna or algae models to evaluate LC50/EC50 values .
  • Waste Treatment: Recommend ozonation or UV/H2O2 advanced oxidation processes to degrade fluorine-containing byproducts .

How can computational tools predict metabolite profiles for this compound?

Q. Advanced Research Focus

  • Software: Use GLORYx for phase I/II metabolism prediction and SwissADME for bioavailability .
  • Validation: Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes) .
  • Structural Alerts: Identify toxicophores (e.g., Michael acceptors) using DEREK Nexus .

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